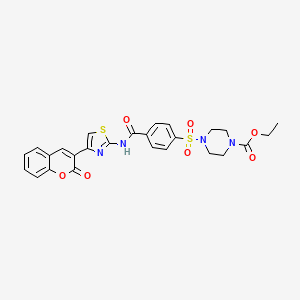
ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a chromene ring, a thiazole ring, and a piperazine ring . The chromene ring is a bicyclic compound consisting of a benzene ring fused to a pyran ring . The thiazole ring is a heterocyclic compound containing both sulfur and nitrogen in the ring . The piperazine ring is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the known structures of its functional groups. The chromene ring, thiazole ring, and piperazine ring are all well-known structures in organic chemistry . The positions of the functional groups can be determined from the numbering in the compound’s name .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The chromene ring, for example, is known to participate in a variety of reactions . The thiazole ring and the piperazine ring also have characteristic reactivities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chromene ring, thiazole ring, and piperazine ring would likely influence its solubility, melting point, and other physical properties .Scientific Research Applications
Microwave-Assisted Synthesis for Biological Activities
A study by Başoğlu et al. (2013) investigated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against various microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Carbazole Derivatives Synthesis
Another study by Sharma et al. (2014) focused on the synthesis of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives. These compounds showed significant antibacterial and antifungal activity, with some also demonstrating activity against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Thiazole-Aminopiperidine Hybrid Analogues
Research by Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study identified promising compounds with in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase super coiling assay, and antituberculosis activity without cytotoxicity at tested concentrations (Jeankumar et al., 2013).
Propanamide Derivatives as Anticancer Agents
A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The study concluded that certain derivatives showed strong anticancer activity, suggesting potential therapeutic usefulness after further in vivo studies (Rehman et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically mediated through interactions with specific cellular receptors, leading to changes in cellular function.
Biochemical Pathways
For example, certain indole derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
For instance, indole derivatives are known to have good bioavailability due to their ability to bind with high affinity to multiple receptors .
Result of Action
For example, certain indole derivatives have been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S2/c1-2-36-26(33)29-11-13-30(14-12-29)39(34,35)19-9-7-17(8-10-19)23(31)28-25-27-21(16-38-25)20-15-18-5-3-4-6-22(18)37-24(20)32/h3-10,15-16H,2,11-14H2,1H3,(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHOUYWYUXCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)
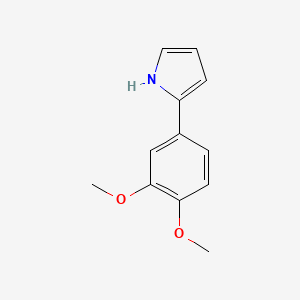
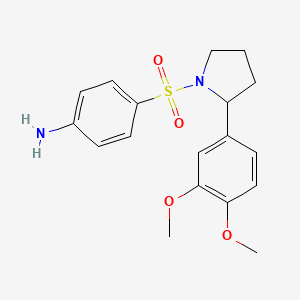
![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
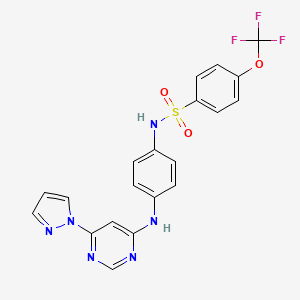
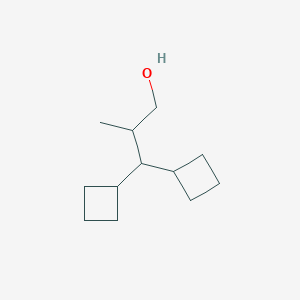
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)
![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2865763.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B2865764.png)
![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)
